molecular formula C20H15ClN4O B2989106 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide CAS No. 1147693-22-8

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

Cat. No.: B2989106
CAS No.: 1147693-22-8
M. Wt: 362.82
InChI Key: GIKJRQQBPLBEQG-UHFFFAOYSA-N
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Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various reagents . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques such as X-ray diffraction, which provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions . The benzimidazole core of these molecules is often planar .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde can react with thiosemicarbazide in ethanol at reflux temperature to yield 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For instance, the IR spectrum can provide information about various functional groups present in the molecule .

Scientific Research Applications

PARP Inhibition for Cancer Therapy

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide is a part of the chemical family that includes potent poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating significant efficacy in cancer treatment. These inhibitors have shown excellent potency against the PARP-1 enzyme and cellular activity in the single-digit nanomolar range. Their capability to cross the blood-brain barrier and distribute into tumor tissues makes them valuable for therapeutic applications. Their effectiveness has been validated in vivo, exhibiting good efficacy in melanoma and breast cancer models, both as single agents and in combination with other chemotherapeutics (Penning et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds within the same chemical family have been synthesized and evaluated for their antimicrobial and antioxidant activities. Specific derivatives have demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. Their structural flexibility allows for the synthesis of compounds with potent bioactivities, indicating their potential as leads for the development of new antimicrobial agents. The evaluation of these compounds has revealed a broad spectrum of activity, highlighting their versatility and applicability in addressing microbial resistance (Sindhe et al., 2016).

Anticancer Properties

Research has also focused on the synthesis and biological evaluation of carboxamide derivatives of benzimidazole, exploring their cytotoxic activity against various cancer cell lines. These studies have identified compounds with significant cytotoxic effects, offering insights into the structural requirements for anticancer activity. The cytotoxicity of these derivatives, particularly against colon tumors in mice, supports their potential as therapeutic agents for cancer treatment (Deady et al., 2000).

Ethylene Polymerization Catalysis

In the field of materials science, derivatives of this compound have been investigated as catalysts for ethylene polymerization. These studies have demonstrated the catalytic efficiency of such compounds, offering valuable contributions to the development of new polymeric materials. The ability of these catalysts to facilitate ethylene polymerization highlights their potential in industrial applications, contributing to the advancement of polymer technology (Sun et al., 2010).

Future Directions

Benzimidazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on designing more effective hypoglycemic agents with improved safety .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJRQQBPLBEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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